5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique combination of a triazole ring and an oxadiazole ring, which imparts distinct chemical and biological properties. The presence of these rings makes it a versatile scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2,3-triazole-4-carboxylic acid with hydrazine derivatives under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole and oxadiazole rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the triazole or oxadiazole rings .
Scientific Research Applications
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antitubercular activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the oxadiazole ring can participate in coordination with metal ions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.
1,2,3-Triazole derivatives: Compounds containing the triazole ring but lacking the oxadiazole moiety.
1,2,4-Oxadiazole derivatives: Compounds containing the oxadiazole ring but lacking the triazole moiety.
Uniqueness
The uniqueness of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in its dual-ring structure, which imparts a combination of chemical stability, biological activity, and versatility in synthetic applications. This makes it a valuable scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C5H3N5O3 |
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Molecular Weight |
181.11 g/mol |
IUPAC Name |
5-(2H-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H3N5O3/c11-5(12)3-7-4(13-9-3)2-1-6-10-8-2/h1H,(H,11,12)(H,6,8,10) |
InChI Key |
ZQKUHRNLDLJTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNN=C1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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